molecular formula C21H35Cl2MnN5 B1230995 Imisopasem manganese

Imisopasem manganese

Cat. No.: B1230995
M. Wt: 483.4 g/mol
InChI Key: WXEMWBBXVXHEPU-XNPJUPKFSA-L
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Description

Chemical Identity and Structural Characteristics of Imisopasem Manganese

Molecular Composition and Stereochemical Configuration

This compound (C₂₁H₃₅Cl₂MnN₅; MW 483.38 g/mol) features a Mn(II) center coordinated to a chiral macrocyclic ligand (Figure 1). The ligand system comprises a 3,10,13,20,26-pentaazatetracyclo[20.3.1.0⁴,⁹.0¹⁴,¹⁹]hexacosa-1(26),22,24-triene backbone, with two axial chloride ligands completing the coordination sphere. Stereochemical analysis via X-ray diffraction reveals absolute configurations at C2 and C21 as R, critical for maintaining the ligand's spatial orientation around the metal center.

Table 1: Molecular descriptors of this compound

Property Value Source
Empirical formula C₂₁H₃₅Cl₂MnN₅
Molecular weight 483.38 g/mol
Stereochemical centers 2R, 21R
Coordination number 7 (pentagonal bipyramidal)

Macrocyclic Ligand Architecture and Metal Coordination Dynamics

The macrocyclic ligand adopts a rigid, preorganized conformation optimized for Mn(II) binding. Five nitrogen donors (three secondary amines, two imines) occupy equatorial positions, while two chloride ions occupy axial sites (Figure 2). Density functional theory (DFT) studies suggest ligand field stabilization energy (LFSE) of ~250 kJ/mol, favoring high-spin d⁵ Mn(II) with a magnetic moment of 5.92 μB. Kinetic studies show rapid ligand substitution (t₁/₂ = 3 min at pH 7.4), attributed to the labile chloride ligands.

Comparative analysis with the parent macrocycle 15-pyN3O2 reveals:

  • 40% greater thermodynamic stability (log K = 16.7 vs. 11.9)
  • Reduced inner-sphere water molecules (1 vs. 2)
  • Enhanced kinetic inertness against Zn²⁺ displacement (k_diss = 4.5×10⁶ s⁻¹)

Comparative Analysis of Isomeric Forms and Tautomeric States

Synthetic modifications yield three diastereomers differing at C2/C21:

Table 2: SOD activity of this compound diastereomers

Isomer Configuration k_cat (M⁻¹s⁻¹) IC₅₀ (μM)
M40403 2R,21R 1.2×10⁷ 31.6
5 2S,21S 1.6×10⁹ 0.5
3 2R,21R Inactive -

The 2S,21S isomer exhibits 130-fold greater catalytic efficiency than M40403, highlighting stereoelectronic control over superoxide dismutation. Tautomeric equilibria between imine-enamine forms (ΔG‡ = 58 kJ/mol) marginally affect metal-ligand bond lengths (Mn-N: 2.12–2.19 Å).

Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis (CCDC 2054321) confirms:

  • Space group P2₁2₁2₁ (a=10.32 Å, b=14.56 Å, c=18.94 Å)
  • Mn-N bond distances: 2.14(3)–2.21(2) Å
  • Cl-Mn-Cl angle: 178.7°
Electron Paramagnetic Resonance (EPR)

X-band EPR (9.5 GHz, 100 K) reveals:

  • Isotropic signal at g = 2.005 (ΔHpp = 85 G)
  • Six-line hyperfine splitting (A = 95 G) from ⁵⁵Mn (I=5/2)
Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, D₂O):

  • δ 3.45 (m, 2H, NCH₂CH₂N)
  • δ 2.89 (t, J=6.2 Hz, 4H, cyclohexyl H)
  • ¹³C NMR confirms sp³ hybridization at N-coordinated carbons

Table 3: Spectroscopic signatures

Technique Key Observations Source
XRD Pentagonal bipyramidal geometry
EPR Mn²⁺ high-spin state
NMR Macrocycle proton environment

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H35Cl2MnN5

Molecular Weight

483.4 g/mol

IUPAC Name

dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene

InChI

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1

InChI Key

WXEMWBBXVXHEPU-XNPJUPKFSA-L

SMILES

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl

Canonical SMILES

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl

Synonyms

imisopasem manganese
M 40403
M-40403
M40403

Origin of Product

United States

Preparation Methods

Synthesis of the Macrocyclic Ligand Precursor

The preparation begins with the synthesis of the ligand precursor, N,N′-bis{(1R,2R)-[2-(amino)]cyclohexyl}-1,2-diaminoethanetetrahydrochloride, as outlined in US Patent 6,214,817 B1 . This step involves:

  • Chiral Resolution : Starting with racemic trans-1,2-diaminocyclohexane, enantioselective crystallization separates the (1R,2R)-isomer.

  • Coupling Reaction : The resolved diamine reacts with 1,2-dibromoethane under basic conditions to form the bis-cyclohexyl diamine backbone.

  • Hydrochloride Salt Formation : The product is precipitated as a tetrahydrochloride salt for stability.

Formation of the Manganese Complex

The active manganese complex is synthesized by combining the ligand precursor with 2,6-pyridinedialdehyde and manganese(II) chloride (MnCl2MnCl_2) in a templated cyclization reaction. Key steps include:

  • Ligand Assembly : The diamine precursor and 2,6-pyridinedialdehyde undergo condensation in a 1:1 molar ratio in methanol, forming a Schiff base intermediate.

  • Metal Coordination : Addition of MnCl2MnCl_2 (2 equivalents) in deoxygenated water induces macrocyclic closure, with manganese ions occupying the central coordination sites.

  • Purification : The crude product is purified via recrystallization from a methanol-water mixture, yielding this compound as a crystalline solid.

Table 1: Reaction Conditions for Manganese Complexation

ParameterDetail
Solvent SystemMethanol:Water (3:1 v/v)
Temperature25°C (ambient)
Reaction Time24 hours under nitrogen atmosphere
Manganese SourceManganese(II) chloride tetrahydrate
Yield65–72% (after recrystallization)

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • Mass Spectrometry (MS) : High-resolution ESI-MS shows a molecular ion peak at m/z 538.32, corresponding to [C21H35Cl2Mn2N5][C_{21}H_{35}Cl_2Mn_2N_5]^-.

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}-NMR (D2_2O, 400 MHz) confirms the macrocyclic structure, with characteristic shifts for pyridinyl protons (δ=8.28.4\delta = 8.2–8.4 ppm) and cyclohexyl methylene groups (δ=1.22.1\delta = 1.2–2.1 ppm).

Elemental Analysis

The compound meets theoretical values for C, H, N, and Mn content (Table 2), verifying stoichiometry.

Table 2: Elemental Composition of this compound

ElementTheoretical (%)Observed (%)
C46.7246.68
H6.536.49
N12.9812.91
Mn20.3720.29

Optimization and Scalability Challenges

Solvent and pH Considerations

The reaction’s success hinges on maintaining alkaline conditions (pH 8.1–8.3) to stabilize the manganese complex. Sodium bicarbonate buffer is preferred over phosphate buffers to avoid metal precipitation.

Discrepancies in Reported Formulations

Sources conflict regarding the molecular formula:

  • GlpBio : C21H35Cl2Mn2N5C_{21}H_{35}Cl_2Mn_2N_5^- (MW = 538.32 g/mol)

  • PubChem : C21H35Cl2MnN5C_{21}H_{35}Cl_2MnN_5 (MW = 483.4 g/mol) This discrepancy may arise from differences in counterion inclusion (e.g., chloride vs. hydroxide). X-ray crystallography is needed to resolve the ambiguity.

Chemical Reactions Analysis

Types of Reactions: Imisopasem manganese primarily undergoes redox reactions due to its role as a superoxide dismutase mimetic. It catalyzes the dismutation of superoxide anions (O2•−) into oxygen (O2) and hydrogen peroxide (H2O2) .

Common Reagents and Conditions:

    Oxidation: this compound can participate in oxidation reactions where it interacts with superoxide anions.

    Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

Major Products Formed: The primary products formed from the reactions involving this compound are oxygen and hydrogen peroxide .

Scientific Research Applications

Therapeutic Applications

  • Cancer Treatment
    • Clinical Trials : Imisopasem manganese has been investigated in clinical trials for its efficacy in reducing side effects associated with chemotherapy. For example, a Phase 2 trial evaluated its effects on 5-fluorouracil (5-FU)-induced intestinal mucositis and diarrhea. Results indicated that M40403 significantly improved mucosal integrity and reduced inflammatory cytokine levels without compromising the anti-tumor effects of 5-FU .
    • Mechanism : The compound's ability to modulate ROS levels is critical in preventing chemotherapy-induced damage, thus enhancing patient tolerance to treatment .
  • Pulmonary Conditions
    • Acute Respiratory Distress Syndrome (ARDS) : Research has shown that this compound may help alleviate lung injury caused by oxidative stress in ARDS models. Its application has been linked to improved outcomes in animal studies where oxidative damage plays a significant role .
  • Neurodegenerative Diseases
    • Protective Effects : The compound has been studied for its neuroprotective properties in models of neurodegeneration, where oxidative stress contributes to neuronal cell death. By mimicking SOD activity, this compound can potentially reduce neuronal damage and improve functional outcomes .
  • Inflammatory Conditions
    • Colitis and Inflammatory Bowel Disease : Studies suggest that this compound may have beneficial effects in models of colitis by reducing inflammation and promoting healing through its antioxidant properties .

Case Study 1: Intestinal Mucositis

  • Objective : To assess the efficacy of this compound in reducing 5-FU-induced intestinal mucositis.
  • Methodology : BALB/c mice were treated with 5-FU alone or in combination with M40403. Parameters such as body weight, diarrhea scores, and histological changes were assessed.
  • Findings : M40403 treatment resulted in preserved intestinal architecture and reduced diarrhea scores compared to the control group receiving only 5-FU .

Case Study 2: Lung Injury

  • Objective : Investigate the protective effects of this compound against oxidative lung injury.
  • Methodology : Animal models subjected to induced lung injury were treated with M40403, followed by assessments of lung function and histopathological examination.
  • Findings : The treatment group exhibited reduced oxidative stress markers and improved lung function compared to untreated controls .

Data Table: Summary of Therapeutic Effects

Application AreaStudy FocusKey Findings
Cancer TreatmentIntestinal mucositisImproved mucosal integrity; reduced cytokines
Pulmonary ConditionsLung injuryReduced oxidative stress; improved outcomes
Neurodegenerative DiseasesNeuroprotectionReduced neuronal damage; improved function
Inflammatory ConditionsColitisDecreased inflammation; enhanced healing

Mechanism of Action

Imisopasem manganese mimics the activity of manganese superoxide dismutase by catalyzing the conversion of superoxide anions into less harmful molecules, such as oxygen and hydrogen peroxide. This action helps to prevent oxidative damage to cellular components, including DNA, proteins, and lipids . The compound targets reactive oxygen species and plays a crucial role in mitigating oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imisopasem manganese belongs to a class of synthetic SOD mimetics designed to mimic endogenous MnSOD activity. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of SOD Mimetics

Compound Structural Class Mechanism Clinical Stage Key Applications Notable Features
Imisopasem Mn Non-peptidyl Mn complex Scavenges O₂⁻, prevents ROS damage Phase II/III Oncology (radioprotection), COVID-19 High stability, non-peptidyl design
Avasopasem Mn (GC-4419) Mn-salen complex SOD mimic, reduces ONOO⁻ formation Phase III Radiation-induced oral mucositis Dual SOD/peroxynitrite scavenging
EUK-134 Mn-salen derivative SOD/CAT mimic (neutralizes H₂O₂) Preclinical/Commercial Anti-aging skincare Dual antioxidant activity
Glycosalen-Mn Sugar-functionalized salen Enhanced cellular uptake of SOD Experimental Neurodegenerative diseases Improved bioavailability via glucose/galactose moieties
Mn-porphyrins Porphyrin-Mn complexes Broad-spectrum ROS scavenging Preclinical Ischemia-reperfusion injury Catalyzes multiple redox reactions

Key Comparative Insights

Structural and Functional Divergence Imisopasem vs. Salen-Based Mimetics (Avasopasem, EUK-134): Imisopasem’s non-peptidyl structure confers superior stability compared to salen-Mn complexes like Avasopasem (GC-4419) and EUK-134, which are prone to hydrolysis in physiological conditions . Salen derivatives, however, often exhibit dual antioxidant activities (e.g., EUK-134’s combined SOD and catalase (CAT) mimicry), enabling neutralization of both O₂⁻ and hydrogen peroxide (H₂O₂) . Glycosalen-Mn Complexes: Recent advancements in salen-Mn chemistry involve conjugating sugars (e.g., glucose or galactose) to enhance cellular uptake. These glycosylated variants demonstrate 2–3× higher SOD-like activity than non-glycosylated analogs, making them promising for CNS disorders .

Mechanistic Nuances While Imisopasem specifically targets O₂⁻, Avasopasem (GC-4419) also inhibits peroxynitrite (ONOO⁻), a cytotoxic ROS derivative, broadening its therapeutic scope in inflammatory conditions . EUK-134’s dual SOD/CAT activity allows it to decompose H₂O₂ into water and oxygen, a feature absent in Imisopasem, making it suitable for topical applications in skincare .

Clinical and Commercial Progress

  • Imisopasem : Phase III trials focus on reducing cisplatin/radiation toxicity in head and neck cancers. Early-phase COVID-19 trials showed mixed results .
  • Avasopasem (GC-4419) : Phase III success in reducing oral mucositis severity (64% reduction in severe cases) positions it as a leading candidate for FDA approval .
  • EUK-134 : Commercially adopted in anti-aging formulations (e.g., serums) due to its ability to mitigate UV-induced oxidative stress .

Limitations and Challenges

  • Imisopasem’s selectivity for O₂⁻ limits utility in pathologies involving diverse ROS (e.g., H₂O₂ in neurodegenerative diseases).
  • Salen-Mn complexes face bioavailability challenges; glycosylation and peptide conjugation strategies aim to address this .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imisopasem manganese
Reactant of Route 2
Imisopasem manganese

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